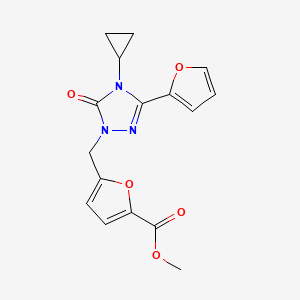

methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate" is a complex molecule that appears to be a derivative of furan-containing compounds. Furan derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of furan derivatives can involve various strategies, including enzymatic polymerization, cycloisomerization, and arylation. For instance, enzymatic polymerization with diacid ethyl esters can be used to create novel biobased furan polyesters . Cycloisomerization of cyclopropenyl carboxylates can lead to the regioselective synthesis of different 2-alkoxyfurans . Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride can yield 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates .

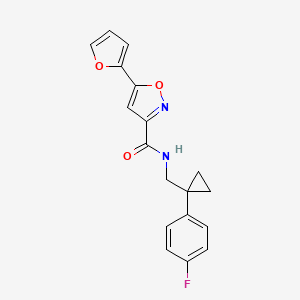

Molecular Structure Analysis

The molecular structure of furan derivatives can be established through various analytical techniques such as X-ray diffraction studies . The core structure of the compound likely includes a furan ring, a 1,2,4-triazole moiety, and a cyclopropyl group, which are common in synthesized heterocyclic compounds .

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. For example, furan carboxylates can be involved in cascade cyclization reactions to form new heterocyclic systems . Arylfuran-2-carboxylic acids can react with different reagents to synthesize various heterocyclic derivatives, such as 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the nature of the substituents and the structure of the compound. For example, the number of methylene units in the dicarboxylic segments can affect the physical properties of furan polyesters . The presence of different functional groups can also influence the biological activity of these compounds, as seen in studies of their cytotoxicity against cancer cell lines and antimicrobial properties .

Relevant Case Studies

Several studies have evaluated the biological activities of furan derivatives. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines and bacteria . Additionally, the pharmacological properties of 3-(2-methyl-furan-3-yl)-4-substituted-Δ^2-1,2,4-triazoline-5-thiones have been investigated, revealing strong antinociceptive properties .

Applications De Recherche Scientifique

Synthesis and Reactivity

Furan derivatives, including methyl furan-2-carboxylates, are pivotal in organic synthesis, serving as key intermediates in the preparation of complex heterocyclic compounds. Gabriele et al. (2012) describe the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, showcasing the versatility of furan compounds in synthesizing high-value chemicals under mild conditions (Gabriele et al., 2012). Furthermore, Padwa et al. (1997) explored the Diels−Alder reactions of furan derivatives, including 5-amino-2-furancarboxylic acid methyl ester, demonstrating their utility in synthesizing substituted anilines, which are valuable in medicinal chemistry (Padwa et al., 1997).

Biological Activity Studies

The exploration of furan-2-carboxylate derivatives extends to biological activity assessments. Phutdhawong et al. (2019) synthesized methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, evaluating their cytotoxicity against cancer cell lines and antimicrobial efficacy, highlighting the potential of furan derivatives in developing new therapeutic agents (Phutdhawong et al., 2019).

Material Sciences and Energetic Materials

In the field of materials science, furan derivatives have been investigated for their application in energetic materials. Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, demonstrating the compound's potential in creating insensitive energetic materials with superior performance to traditional explosives (Yu et al., 2017).

Environmental and Catalysis Research

Furan compounds also find applications in environmental science and catalysis. Nakagawa et al. (2013) reviewed the catalytic reduction of biomass-derived furanic compounds with hydrogen, illustrating the importance of furan derivatives in biorefinery processes for producing sustainable chemicals (Nakagawa et al., 2013).

Propriétés

IUPAC Name |

methyl 5-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-22-15(20)13-7-6-11(24-13)9-18-16(21)19(10-4-5-10)14(17-18)12-3-2-8-23-12/h2-3,6-8,10H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQWOQJDJLNUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541466.png)

![7-Chloro-1-(2-fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541467.png)

![5-{1-[(3-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2541468.png)

![(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2541470.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)

![(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol](/img/structure/B2541473.png)

![methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2541475.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2541482.png)

![6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541483.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)